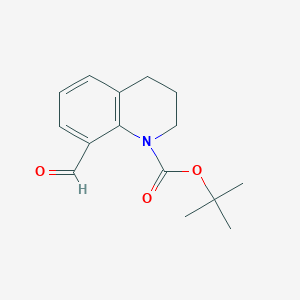

Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate" is a derivative of the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse pharmacological activities and are often used as key intermediates in the synthesis of various therapeutic agents.

Synthesis Analysis

The synthesis of related quinoline derivatives has been explored in several studies. An improved synthesis method for a similar compound, (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was described using a modified Pictet-Spengler reaction, achieving a high yield and enantiomeric excess after recrystallization . Another study reported the synthesis of 2-tert.-butyl-8-hydroxyquinoline through two methods, including a direct reaction with tert.-butyl-lithium and a cyclization reaction, providing physical data to confirm the structure . These methods highlight the versatility in synthesizing quinoline derivatives and the importance of optimizing conditions for high yield and purity.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a nitrogen atom within the heterocyclic ring, which significantly influences the chemical properties of these compounds. X-ray crystallographic analysis has been used to determine the structure of related compounds, such as 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, revealing interactions like aromatic stacking and hydrogen bonding that stabilize the structure in the solid state .

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions, which are essential for their functionalization and application in drug synthesis. For instance, tert-butyl nitrite has been used as an oxidant and N1 synthon in a multicomponent reaction leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations . Additionally, the Diels-Alder reaction has been employed to create complex structures, as seen in the synthesis of tert-butyl-(3aS,9bR)-1,3-dioxo-4,6,7,9,9a,9b-hexahydro-3aH-furo[3,4-h]isoquinoline-8-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by substituents on the quinoline core. For example, the introduction of a tert-butyl group can increase the steric bulk, affecting the compound's reactivity and solubility. The presence of functional groups like formyl or carboxylate esters can also dictate the compound's reactivity, as seen in the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which is an intermediate for anticancer drugs . These properties are crucial for the compound's application in medicinal chemistry and its behavior in biological systems.

Scientific Research Applications

Synthesis and Chemical Transformations :

- Tert-butyl derivatives, such as tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, have been synthesized and involved in reactions with other chemicals like maleic anhydride, leading to the formation of complex compounds (Moskalenko & Boev, 2014).

Formation of Dihydroquinoline Derivatives :

- Research shows that reactions of certain compounds with hydrogen iodide can efficiently produce dihydroquinoline derivatives, where the use of bulky tert-butyl alcohol as a solvent was found to be the most effective (Matsumoto, Mori, & Akazome, 2010).

Intermediate for Anticancer Drugs :

- Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate serves as an important intermediate for small molecule anticancer drugs, with a synthesis process established for high yield production (Zhang, Ye, Xu, & Xu, 2018).

Stereoselective Hydroformylation :

- The hydroformylation of tert-butyl derivatives has been studied for producing important intermediates for the synthesis of homochiral amino acid derivatives, a process of significant synthetic value (Kollár & Sándor, 1993).

Tert-Butoxycarbonylation Reagent :

- Compounds like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) are used as tert-butoxycarbonylation reagents for acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids, providing high yields under mild conditions (Saito, Ouchi, & Takahata, 2006).

Synthetic Studies on Potent Marine Drugs :

- Synthetic studies on marine drugs involve the synthesis of tert-butyl derivatives, such as 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, which are key intermediates in the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li, Wang, Wang, Luo, & Wu, 2013).

Mechanism of Action

Future Directions

properties

IUPAC Name |

tert-butyl 8-formyl-3,4-dihydro-2H-quinoline-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-9-5-8-11-6-4-7-12(10-17)13(11)16/h4,6-7,10H,5,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFUVUJVZGQYNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1C(=CC=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634518 |

Source

|

| Record name | tert-Butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

444188-08-3 |

Source

|

| Record name | tert-Butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1323146.png)

![Thieno[2,3-C]pyridin-7-amine](/img/structure/B1323152.png)